molecular formula C11H12ClN3O B11955047 N-(4-Chloro-2-cyanophenyl)-N'-propan-2-ylurea CAS No. 6677-68-5

N-(4-Chloro-2-cyanophenyl)-N'-propan-2-ylurea

Cat. No.: B11955047
CAS No.: 6677-68-5
M. Wt: 237.68 g/mol
InChI Key: ORHXVWYYXNSILF-UHFFFAOYSA-N
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Description

N-(4-Chloro-2-cyanophenyl)-N’-propan-2-ylurea is an organic compound that belongs to the class of ureas It is characterized by the presence of a chloro and cyano group attached to a phenyl ring, which is further connected to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chloro-2-cyanophenyl)-N’-propan-2-ylurea typically involves the reaction of 4-chloro-2-cyanophenyl isocyanate with isopropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

4-Chloro-2-cyanophenyl isocyanate+IsopropylamineN-(4-Chloro-2-cyanophenyl)-N’-propan-2-ylurea\text{4-Chloro-2-cyanophenyl isocyanate} + \text{Isopropylamine} \rightarrow \text{N-(4-Chloro-2-cyanophenyl)-N'-propan-2-ylurea} 4-Chloro-2-cyanophenyl isocyanate+Isopropylamine→N-(4-Chloro-2-cyanophenyl)-N’-propan-2-ylurea

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to enhance yield and purity. This involves the use of high-purity reagents, controlled temperature, and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chloro-2-cyanophenyl)-N’-propan-2-ylurea can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles.

    Reduction Reactions: The cyano group can be reduced to an amine group.

    Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide.

    Reduction Reactions: Common reducing agents include lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used.

    Reduction Reactions: The major product is the corresponding amine.

    Hydrolysis: The major products are the corresponding amine and carbon dioxide.

Scientific Research Applications

N-(4-Chloro-2-cyanophenyl)-N’-propan-2-ylurea has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of other organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development.

    Industry: Used in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-Chloro-2-cyanophenyl)-N’-propan-2-ylurea involves its interaction with specific molecular targets. The chloro and cyano groups play a crucial role in its reactivity and binding affinity. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Chloro-2-cyanophenyl)-N,N-dimethylformamidine
  • 4-Chloro-2-cyanophenylboronic acid
  • 2-[(4-Chloro-2-cyanophenyl)(methyl)amino]acetic acid

Uniqueness

N-(4-Chloro-2-cyanophenyl)-N’-propan-2-ylurea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

6677-68-5

Molecular Formula

C11H12ClN3O

Molecular Weight

237.68 g/mol

IUPAC Name

1-(4-chloro-2-cyanophenyl)-3-propan-2-ylurea

InChI

InChI=1S/C11H12ClN3O/c1-7(2)14-11(16)15-10-4-3-9(12)5-8(10)6-13/h3-5,7H,1-2H3,(H2,14,15,16)

InChI Key

ORHXVWYYXNSILF-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)NC1=C(C=C(C=C1)Cl)C#N

Origin of Product

United States

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